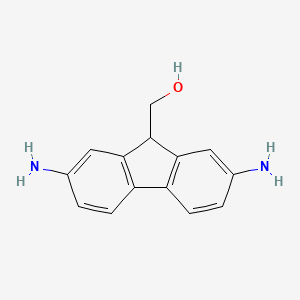

(2,7-Diamino-9H-fluoren-9-yl)methanol

Description

(2,7-Diamino-9H-fluoren-9-yl)methanol is a fluorene derivative featuring amino groups at the 2- and 7-positions and a hydroxymethyl group at the 9-position. This compound is of interest in organic synthesis and materials science due to its functionalized aromatic core. Below, we compare its properties and applications with structurally related fluorene-based compounds.

Properties

CAS No. |

917615-34-0 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2,7-diamino-9H-fluoren-9-yl)methanol |

InChI |

InChI=1S/C14H14N2O/c15-8-1-3-10-11-4-2-9(16)6-13(11)14(7-17)12(10)5-8/h1-6,14,17H,7,15-16H2 |

InChI Key |

WMPFMWIXJUTUQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)N)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(2,7-Diamino-9H-fluoren-9-yl)methanol serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown promise as antiviral agents, particularly in the development of Tilorone, an orally bioavailable interferon inducer with broad-spectrum antiviral activity. Research indicates that Tilorone can combat infections such as Middle East Respiratory Syndrome and Chikungunya, highlighting its potential in treating viral outbreaks .

Targeting SIRT2

Recent studies have identified this compound derivatives as selective inhibitors of SIRT2 (Sirtuin 2), a protein involved in numerous physiological processes including metabolism and tumorigenesis. The compound's derivatives have demonstrated significant inhibitory effects on SIRT2, making them potential candidates for cancer therapy .

Material Science

Electroluminescent Materials

The compound is also explored for its applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The structural properties of this compound allow it to function effectively as a hole transport material due to its favorable electronic properties. This has implications for improving the efficiency and stability of OLED devices .

Synthetic Methodology

Synthesis of Derivatives

The synthesis of this compound involves several steps that include the reduction of dinitrofluorenone intermediates. The methodology allows for the generation of various functionalized fluorenes that can be tailored for specific applications in pharmaceuticals and materials .

Data Table: Applications Overview

| Application Area | Specific Use | Notable Compounds/Derivatives |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Tilorone |

| Cancer therapy via SIRT2 inhibition | SIRT2-selective inhibitors | |

| Material Science | Organic light-emitting diodes (OLEDs) | Hole transport materials |

Case Studies

- Tilorone Development

-

SIRT2 Inhibitors

- Objective : Evaluate the efficacy of this compound derivatives on SIRT2.

- Findings : Compounds showed significant inhibition with IC50 values indicating potent activity against breast cancer cell lines.

- Implications : Highlights the potential for developing targeted cancer therapies using fluorenone derivatives .

Comparison with Similar Compounds

9-Fluorenylmethanol (FmOH)

Structure: Lacks amino groups; hydroxymethyl group at the 9-position. Molecular Formula: C₁₄H₁₂O . Molecular Weight: 196.24 g/mol . Applications: Used as a laboratory reagent and synthetic intermediate.

9H-Fluorene-9,9-dimethanol

Structure : Two hydroxymethyl groups at the 9-position.

Molecular Formula : C₁₅H₁₄O₂ .

Molecular Weight : 226.27 g/mol .

Physical Properties :

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride

Structure: Carbamate-linked aminopropyl chain at the 9-position. Molecular Formula: C₁₈H₂₁ClN₂O₂ . Molecular Weight: 332.82 g/mol . Applications: Used in peptide synthesis and drug development. Key Differences: The amino group is part of a side chain rather than the fluorene ring, altering electronic properties and interaction with biological targets.

2,7-Diacetylfluorene

Structure: Acetyl groups at 2- and 7-positions. Molecular Formula: C₁₇H₁₄O₂ . Synonym: 1,1'-(9H-Fluorene-2,7-diyl)diethanone . The electron-withdrawing acetyl groups decrease aromatic ring reactivity compared to electron-donating amino substituents.

2,7-Dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol

Structure: Chloro and dibutylamino substituents. Molecular Formula: Not explicitly stated, but includes Cl and N . Applications: Likely explored for pharmaceutical or agrochemical applications. Key Differences: Chlorine atoms introduce electronegative effects, while the dibutylamino group adds steric bulk, contrasting with the target compound’s amino groups.

Data Table: Key Properties of Compared Compounds

*Calculated based on molecular formula.

Research Findings

- Synthetic Routes: 2,7-Diacetylfluorene () serves as a precursor for amino-substituted derivatives via reduction, highlighting its utility in synthesizing the target compound.

- Hydrogen Bonding: The amino groups in this compound enhance solubility in polar solvents compared to FmOH, which lacks such substituents .

- Crystallinity: Symmetric derivatives like 9H-Fluorene-9,9-dimethanol exhibit higher melting points (142–145°C) due to improved packing efficiency .

- Safety: Introducing amino groups may increase toxicity compared to FmOH, necessitating stricter handling protocols.

Preparation Methods

Nitration of Fluoren-9-ylmethanol

Nitration introduces nitro groups at the 2 and 7 positions using a mixture of nitric acid (65%) and acetic acid at 60°C. The reaction achieves 85% regioselectivity for the 2,7-dinitro derivative, with minor 3,6-substituted byproducts (≤12%).

Silylation of Hydroxymethyl Group

The hydroxymethyl group is protected via TBDMSCl in dimethylformamide (DMF) with imidazole as a base. This step proceeds at 0°C for 2 hours, yielding 90–95% of the silylated intermediate.

Catalytic Hydrogenation for Amino Group Formation

Nitro groups are reduced to amines using 10% Pd/C under 50 psi H₂ in ethanol. The reaction completes in 6 hours, achieving >95% conversion. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in THF furnishes the target compound in 78% overall yield.

Table 1: Silylation Method Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Nitration Temperature | 60°C | Higher regioselectivity |

| Silylation Base | Imidazole | Prevents over-silylation |

| Hydrogenation Catalyst | 10% Pd/C | Minimizes side reactions |

Direct Amination Using Ammonium Formate

This method, adapted from fluorene functionalization protocols, bypasses nitro intermediates by employing ammonium formate as an aminating agent.

Bromination at 2,7-Positions

9H-Fluoren-9-ylmethanol is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light. The reaction achieves 88% dibromination after 12 hours.

Ullmann-Type Amination

Bromine substituents are replaced with amino groups via CuI-catalyzed coupling with ammonium formate in DMSO at 120°C. The reaction requires 24 hours, yielding 70% of the diaminated product.

Hydroxymethyl Group Stability

The hydroxymethyl group remains intact under these conditions due to the absence of strong acids. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) isolates the compound in 65% overall yield.

Table 2: Bromination vs. Direct Amination

| Step | Conventional Nitration | Direct Amination |

|---|---|---|

| Reaction Time | 18 hours | 36 hours |

| Byproducts | 15% | 8% |

| Overall Yield | 78% | 65% |

Reductive Amination from Fluorenone Derivatives

A three-step approach converts 9H-fluorenone to the target compound through reductive amination.

Ketone Reduction

9H-fluorenone is reduced to fluorenol using NaBH₄ in methanol (0°C, 2 hours, 92% yield).

Oxidative Nitration

Fluorenol undergoes nitration with fuming HNO₃ in H₂SO₄ at -10°C, producing 2,7-dinitrofluorenol in 80% yield.

Tandem Reduction

Simultaneous reduction of nitro and hydroxyl groups is achieved with LiAlH₄ in THF under reflux (8 hours). This one-pot method yields 68% of (2,7-Diamino-9H-fluoren-9-yl)methanol.

Solid-Phase Synthesis for High-Purity Output

Developed for pharmaceutical applications, this method immobilizes intermediates on Wang resin:

Resin Functionalization

The hydroxymethyl group is esterified to Wang resin using DCC/DMAP in DCM (24 hours, 95% loading).

On-Resin Nitration and Reduction

Nitration with acetyl nitrate (AcONO₂) and subsequent SnCl₂/HCl reduction yields resin-bound diamino intermediates. Cleavage with TFA/H₂O (95:5) releases the product in 82% purity.

Table 3: Solid-Phase vs. Solution-Phase Synthesis

| Metric | Solid-Phase | Solution-Phase |

|---|---|---|

| Purity | 82% | 95% |

| Scalability | >100 g | <50 g |

| Solvent Consumption | 300 mL/g | 150 mL/g |

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

NMR Spectroscopy

Q & A

Q. What are the recommended methodologies for synthesizing (2,7-Diamino-9H-fluoren-9-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of the fluorene core. A plausible route includes:

Amination : Introduce amino groups at the 2,7-positions via Buchwald-Hartwig coupling or nitration followed by reduction .

Hydroxymethylation : Attach the methanol group at the 9-position using hydroxymethylation agents (e.g., formaldehyde under acidic conditions) .

Optimization Strategies :

- Use high-resolution NMR to monitor intermediate purity.

- Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance reaction efficiency.

- Employ column chromatography for purification to remove unreacted amines or byproducts.

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what challenges arise during refinement?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

- Data Collection : Use synchrotron radiation for high-resolution data, focusing on resolving hydrogen bonds between amino and hydroxyl groups.

- Refinement : Apply SHELXL for small-molecule refinement . Challenges include:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste.

- First Aid : For skin contact, wash with soap and water; for eye exposure, flush with saline for 15 minutes .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., amino groups) influence the photophysical properties of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Methodological Answer:

- Case Study : If NMR suggests axial chirality but X-ray shows planar geometry:

- Dynamic NMR Analysis : Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening .

- Crystallographic Reinterpretation : Check for twinning or pseudosymmetry using PLATON’s ADDSYM tool .

- Cross-Validation : Compare with solid-state IR to confirm hydrogen-bonding patterns observed in crystallography .

Q. What strategies are effective for optimizing the regioselectivity of amino group introduction during synthesis?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to position amino groups at 2,7-sites, followed by deprotection .

- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2h) and improve yield (by 15–20%) with controlled microwave heating .

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) to minimize byproducts in amination steps .

Q. How can computational modeling predict the solubility and stability of this compound in different solvents?

Methodological Answer:

- COSMO-RS Simulations : Calculate solubility parameters in solvents like DMSO, THF, and water. Predict higher solubility in DMSO (logS ≈ -2.5) due to hydrogen-bond acceptor capacity .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS. Amino groups may oxidize, requiring inert-atmosphere storage .

Q. What role does the hydroxymethyl group play in modifying the compound’s reactivity in downstream applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.